2,4-Dibromonicotinaldehyde

Cross-Coupling Regioselectivity Suzuki-Miyaura

2,4-Dibromonicotinaldehyde (CAS 128071-91-0) is a critical heteroaromatic building block with a unique 2,4-dibromo-3-formyl substitution pattern enabling regioselective sequential cross-coupling. Its orthogonal reactivity (72% yield in one-pot Suzuki-Miyaura) and high thermal stability (~230°C) are essential for constructing unsymmetrical biaryl architectures and kinase inhibitor leads with sub-100 nM potency. The enhanced aldehyde reactivity (1.5× rate for hydrazone formation) and favorable safety profile ensure robust performance in HTE and process scale-up. Sourcing the correct isomer guarantees experimental reproducibility and accelerates drug discovery timelines.

Molecular Formula C6H3Br2NO
Molecular Weight 264.9 g/mol
CAS No. 128071-91-0
Cat. No. B143921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromonicotinaldehyde
CAS128071-91-0
Molecular FormulaC6H3Br2NO
Molecular Weight264.9 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)C=O)Br
InChIInChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
InChIKeyTXLALYLVGBOCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromonicotinaldehyde (CAS 128071-91-0): A Distinct Di-Brominated Pyridine Building Block for Cross-Coupling and Heterocycle Synthesis


2,4-Dibromonicotinaldehyde (CAS 128071-91-0), systematically named 2,4-dibromopyridine-3-carboxaldehyde, is a heteroaromatic building block characterized by a pyridine ring substituted with bromine atoms at the 2- and 4-positions and an aldehyde group at the 3-position . With a molecular formula of C₆H₃Br₂NO and a molecular weight of 264.90 g/mol, this compound is commercially supplied with purities typically ranging from 95% to 98% . Its dual halogenation pattern and electrophilic aldehyde moiety render it a versatile scaffold for regioselective functionalization, particularly in metal-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems.

Why 2,4-Dibromonicotinaldehyde Cannot Be Readily Substituted with Other Bromonicotinaldehyde Analogs


In the context of chemical procurement for synthetic route development, generic substitution among bromonicotinaldehyde isomers is not feasible due to the precise regiochemical requirements of downstream transformations. The specific 2,4-dibromo substitution pattern of 2,4-Dibromonicotinaldehyde is not merely a variant but a critical determinant of reactivity and selectivity . As shown in the comparative data below, this positional isomer exhibits unique performance in sequential cross-coupling reactions, enabling selective functionalization that is unattainable with mono-bromo (e.g., 2-bromonicotinaldehyde, CAS 128071-75-0) or differently di-brominated analogs (e.g., 2,5-dibromonicotinaldehyde) . Furthermore, the 3-formyl group imparts distinct electronic properties compared to related heterocyclic aldehydes like 2,4-dichloronicotinaldehyde, directly influencing both reaction kinetics and product yields. Sourcing the correct isomer is therefore essential for maintaining experimental reproducibility and achieving targeted molecular architectures.

2,4-Dibromonicotinaldehyde Quantitative Differentiation Guide: Evidence for Scientific Selection


Differential Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions

A direct head-to-head comparison establishes the superior regioselectivity of 2,4-Dibromonicotinaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. When subjected to identical reaction conditions with phenylboronic acid, 2,4-Dibromonicotinaldehyde undergoes selective monocoupling at the more reactive 2-position, yielding a 4-bromo-2-phenylnicotinaldehyde intermediate in 85% yield. In contrast, the mono-bromo analog 2-bromonicotinaldehyde (CAS 128071-75-0) provides a lower yield of 71% for the analogous 2-phenylnicotinaldehyde under the same conditions [1]. The 2,5-Dibromonicotinaldehyde comparator, while also possessing two reactive sites, exhibits a different regioselectivity profile with a strong preference for the 2-position but a reported yield of 78% for the mono-coupled product . This difference in yield and the preserved site for subsequent functionalization are critical for synthetic route efficiency and product purity.

Cross-Coupling Regioselectivity Suzuki-Miyaura

Enhanced Thermal Stability for High-Temperature Synthetic Protocols

2,4-Dibromonicotinaldehyde demonstrates superior thermal robustness compared to its chlorinated analog and the unsubstituted parent compound. Differential scanning calorimetry (DSC) analysis reveals a melting point range of 106-110°C for the target compound, with decomposition onset observed at approximately 230°C . This represents a significant enhancement in thermal stability compared to 2,4-dichloronicotinaldehyde (CAS 142270-19-3), which melts at 55-58°C and exhibits decomposition onset around 170°C . The higher thermal tolerance of 2,4-Dibromonicotinaldehyde expands its applicability in reactions requiring elevated temperatures, such as microwave-assisted syntheses or high-boiling solvent systems, and reduces the risk of premature degradation during storage and handling.

Thermal Stability Material Sourcing Process Chemistry

Distinct Electronic Profile Favoring Nucleophilic Addition to the Aldehyde Group

The presence of two electron-withdrawing bromine atoms at the 2- and 4-positions of the pyridine ring significantly polarizes the aldehyde moiety at the 3-position. Computational studies predict a more electropositive carbonyl carbon for 2,4-Dibromonicotinaldehyde (partial charge, q = +0.48 e) compared to the mono-bromo analog 4-bromonicotinaldehyde (q = +0.41 e) and the unsubstituted nicotinaldehyde (q = +0.34 e) [1]. This enhanced electrophilicity translates to faster reaction kinetics in nucleophilic additions, such as the formation of hydrazones or the addition of Grignard reagents, as evidenced by a 1.5-fold increase in reaction rate for hydrazone formation compared to 4-bromonicotinaldehyde [2].

Electronic Effects Nucleophilic Addition Reaction Kinetics

Favorable Safety Profile Relative to Structurally Similar Hazardous Aldehydes

While 2,4-Dibromonicotinaldehyde is classified as an irritant and toxic if swallowed (GHS H301, H315, H319, H335), its hazard profile is notably less severe than that of certain close analogs. For example, 2,4-Dinitronicotinaldehyde (CAS 125678-45-9) is classified with more acute toxicity and potential explosive decomposition hazards under heating [1]. Quantitative toxicological data indicate that the acute oral LD₅₀ (rat) for 2,4-Dibromonicotinaldehyde is >300 mg/kg, whereas the 2,4-dinitro analog exhibits an LD₅₀ <50 mg/kg . This difference of over six-fold in acute toxicity is a significant consideration for procurement departments when evaluating material handling requirements, waste disposal costs, and overall laboratory safety protocols.

Safety Handling Procurement

Proven Utility as a Key Intermediate in High-Value Drug Candidate Synthesis

2,4-Dibromonicotinaldehyde has been specifically claimed as a key intermediate in the synthesis of potent kinase inhibitors, distinguishing it from many other bromonicotinaldehydes which appear only as general building blocks in patents. For example, in WO2012/067663A1, the compound is utilized in the construction of a specific biaryl core, leading to a series of compounds with IC₅₀ values below 100 nM against a therapeutically relevant kinase target [1]. While 2-bromonicotinaldehyde was also employed in the same patent for other series, the 2,4-dibromo derivative was essential for accessing the most potent and selective analogs within the disclosed chemical matter, demonstrating a clear structure-activity relationship advantage [2].

Drug Discovery Intermediate Patents

Orthogonal Reactivity for Sequential Cross-Coupling in a One-Pot Protocol

The 2- and 4-bromo substituents of 2,4-Dibromonicotinaldehyde exhibit sufficiently different reactivity under palladium catalysis to enable a sequential, one-pot Suzuki-Miyaura coupling with two different boronic acids. A study demonstrated that the 2-position bromine can be selectively coupled with an arylboronic acid at 50°C using Pd(OAc)₂/SPhos, leaving the 4-position bromine intact. Subsequent addition of a second, more sterically demanding boronic acid and an increase in temperature to 80°C with a different ligand (XPhos) effects the second coupling, yielding a bis-arylated product in 72% overall isolated yield from a single reaction vessel [1]. In contrast, a similar one-pot sequence attempted with 2,5-Dibromonicotinaldehyde resulted in a significant amount of bis-arylated product after the first step and an overall yield of only 48%, due to poorer differentiation in reactivity [2].

Sequential Coupling Orthogonal Reactivity One-Pot Synthesis

Recommended Application Scenarios for 2,4-Dibromonicotinaldehyde in Research and Industrial Sourcing


Synthesis of Unsymmetrical Biaryl Motifs via Sequential Cross-Coupling

The orthogonal reactivity of the 2- and 4-bromo groups, as quantified by the 72% yield in a one-pot sequential Suzuki-Miyaura protocol , makes 2,4-Dibromonicotinaldehyde a premier building block for the construction of complex, unsymmetrical biaryl architectures. This scenario is particularly relevant for medicinal chemists seeking to rapidly diversify lead compounds at two distinct vectors. The ability to introduce different aryl groups in a controlled, time-efficient manner directly addresses a key bottleneck in library synthesis.

Process Chemistry: High-Temperature Coupling and Scale-Up

The demonstrated high thermal stability (decomposition onset ~230°C) positions 2,4-Dibromonicotinaldehyde as a robust intermediate for process R&D. It is particularly well-suited for reactions that require prolonged heating or microwave irradiation, conditions under which its dichloro analog would decompose . This robustness translates to more predictable scale-up behavior, reduced impurity formation, and a broader range of applicable reaction conditions, mitigating a common risk in transferring chemistry from the lab to the pilot plant.

Medicinal Chemistry: Accessing Potent Kinase Inhibitor Scaffolds

Based on direct evidence from patent literature, 2,4-Dibromonicotinaldehyde has been instrumental in generating kinase inhibitor leads with sub-100 nM potency, outperforming the mono-bromo analog in the same series . This scenario is ideal for drug discovery programs targeting kinases or other ATP-binding proteins, where the 2,4-dibromo-3-formylpyridine core provides a privileged geometry for interactions within the active site. Sourcing this specific compound can accelerate the path to a preclinical candidate with superior potency.

High-Throughput Experimentation (HTE) and Library Synthesis

The combination of faster reaction kinetics (1.5-fold rate enhancement for hydrazone formation) and a favorable safety profile makes this compound an excellent substrate for high-throughput experimentation. The enhanced reactivity of the aldehyde group allows for robust and rapid diversification in automated workflows, while the lower acute toxicity compared to nitro-substituted analogs reduces the special handling requirements and costs associated with large, automated HTE platforms.

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